1H-Bencimidazol-1-ilmetanol

Descripción general

Descripción

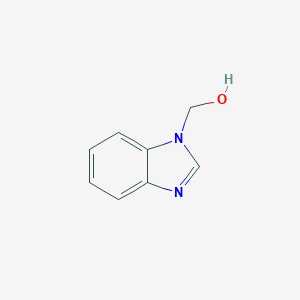

1H-Benzimidazole-1-methanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Benzimidazole-1-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-1-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Farmacología: Agentes antimicrobianos

Los derivados de 1H-Bencimidazol-1-ilmetanol se han estudiado por su potencial como agentes antimicrobianos. Se sabe que el núcleo de benzimidazol posee propiedades farmacológicas de amplio espectro, incluidos efectos antibacterianos . Los investigadores han sintetizado varios derivados de benzimidazol, algunos de los cuales han mostrado una bioactividad prometedora contra numerosos males . Estos compuestos son particularmente importantes como agentes quimioterapéuticos en diversas condiciones clínicas debido a su similitud estructural con biomoléculas naturales .

Ciencia de los materiales: Materiales funcionales avanzados

En la ciencia de los materiales, this compound sirve como precursor para la creación de materiales funcionales avanzados. Sus derivados se pueden incorporar a polímeros o recubrimientos para mejorar las propiedades del material, como la estabilidad térmica y la resistencia química . La capacidad del compuesto para formar estructuras heterocíclicas estables lo hace valioso para desarrollar nuevos materiales con características específicas deseadas.

Síntesis química: Formación de compuestos heterocíclicos

This compound es crucial en la síntesis de compuestos heterocíclicos. Está involucrado en reacciones que forman derivados de benzimidazol, que son una clase de compuestos con una amplia gama de bioactividades, incluidas las actividades anticancerígenas y antihipertensivas . La síntesis de estos derivados ha atraído mucha atención debido a su potencial terapéutico y la necesidad de nuevos métodos de producción.

Bioquímica: Inhibición enzimática

En bioquímica, se exploran los derivados de this compound por su función en la inhibición enzimática. Se ha encontrado que interactúan con enzimas como la acetilcolinesterasa, que está involucrada en la transmisión de señales nerviosas. Inhibir tales enzimas puede ser beneficioso en el tratamiento de trastornos neuromusculares como la enfermedad de Alzheimer .

Aplicaciones industriales: Desarrollo farmacéutico

La parte de benzimidazol, a la que está relacionado el this compound, se utiliza con frecuencia en el desarrollo farmacéutico. Muchos medicamentos en el mercado contienen derivados de benzimidazol, que se utilizan para una variedad de tratamientos, incluidas las terapias antivirales, antihipertensivas y antihelmínticas .

Aplicaciones ambientales: Investigación de nanopartículas

This compound también es relevante en aplicaciones ambientales, particularmente en el estudio de nanopartículas. Las nanopartículas tienen una amplia gama de usos, y su posible impacto ambiental es un área de investigación activa. Los estudios sobre bioacumulación y evaluación de riesgos humanos de nanopartículas en especies acuícolas son ejemplos de cómo los derivados de este compuesto se podrían aplicar en la ciencia ambiental .

Mecanismo De Acción

Target of Action

The primary targets of 1H-Benzimidazol-1-ylmethanol, a benzimidazole derivative, are believed to be tubulin proteins . Benzimidazole compounds have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

The mode of action of 1H-Benzimidazol-1-ylmethanol involves its interaction with tubulin proteins . The compound binds to these proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the normal cell division process can lead to various downstream effects, depending on the specific cell type and environment.

Pharmacokinetics

The compound’s molecular weight (14816) and predicted properties such as melting point (141-143 °C) and boiling point (~3213 °C at 760 mmHg) have been reported .

Result of Action

The result of 1H-Benzimidazol-1-ylmethanol’s action can vary depending on the specific cell type and environment. Its disruption of normal cell division through its interaction with tubulin proteins can lead to various cellular effects, potentially including cell death .

Análisis Bioquímico

Cellular Effects

Benzimidazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects

Molecular Mechanism

The molecular mechanism of action of 1H-Benzimidazol-1-ylmethanol is not well-defined. Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

1H-Benzimidazole-1-methanol, a derivative of benzimidazole, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, antiviral, and other pharmacological effects, supported by data tables and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole compounds are characterized by a bicyclic structure consisting of a benzene ring fused to an imidazole ring. These compounds have been extensively studied for their wide range of biological activities, including:

- Antimicrobial Activity : Effective against bacteria and fungi.

- Anticancer Effects : Inhibition of cancer cell proliferation.

- Antiviral Properties : Targeting viruses such as Hepatitis C.

- Antioxidant Activity : Protecting against oxidative stress.

The primary mechanism of action for 1H-benzimidazole-1-methanol involves its interaction with tubulin proteins, disrupting normal cell division processes. This interaction can lead to various cellular effects, including apoptosis in cancer cells and inhibition of microbial growth .

Antimicrobial Activity

Research indicates that 1H-benzimidazole-1-methanol exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various pathogens are summarized in Table 1.

| Pathogen | MIC (mg/L) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.39–0.78 | |

| Escherichia coli | 0.12–0.5 | |

| Candida albicans | 100–250 |

Studies have shown that the combination of 1H-benzimidazole-1-methanol with surfactants like sodium dodecyl sulfate (SDS) enhances antifungal activity by increasing membrane permeability in fungal cells.

Anticancer Activity

The anticancer potential of 1H-benzimidazole-1-methanol has been evaluated through various assays. For instance, it demonstrated cytotoxic effects on cancer cell lines with an LC50 value indicating significant cell death at low concentrations .

Case Study : In a study involving human cancer cell lines, treatment with 1H-benzimidazole-1-methanol resulted in a notable reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

The compound has also shown promise as an antiviral agent. It acts as an inhibitor of helicase enzymes in viruses such as Hepatitis C and Dengue virus. The IC50 values for these activities suggest effective inhibition at nanomolar concentrations .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 1H-benzimidazole-1-methanol reveals favorable properties for drug development:

- Molecular Weight : 148.16 g/mol

- Melting Point : 141–143 °C

- Boiling Point : ~321 °C at 760 mmHg.

Toxicity studies indicate that while the compound exhibits significant biological activity, it maintains a relatively low cytotoxic profile in non-target cells, making it a candidate for further development in therapeutic applications .

Propiedades

IUPAC Name |

benzimidazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRZZKSGBFRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173214 | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19541-99-2 | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019541992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-1,3-benzodiazol-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JT9V2QSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the combination of 1H-Benzimidazole-1-methanol and SDS improve antifungal activity?

A: The synergistic effect observed when combining 1H-Benzimidazole-1-methanol with SDS stems from their impact on Candida cells. [] SDS, a surfactant, likely alters the fungal cell membrane permeability, allowing for increased intracellular influx of 1H-Benzimidazole-1-methanol. [] This enhanced uptake likely contributes to the improved antifungal efficacy observed in the studies.

Q2: Is there evidence of 1H-Benzimidazole-1-methanol impacting Candida cell membrane integrity?

A: Yes, the research observed an increased release of cellular material and a higher influx of crystal violet dye in Candida cells treated with the combination of 1H-Benzimidazole-1-methanol and SDS. [] These findings strongly suggest that the combination compromises the integrity of the fungal cell membrane. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.